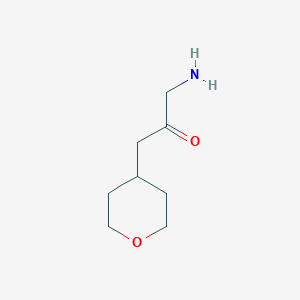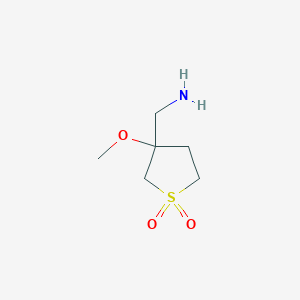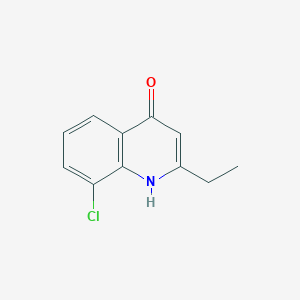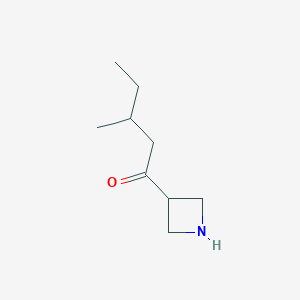![molecular formula C10H13NS B13173900 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound that features a thiophene ring fused to an azabicycloheptane structure
準備方法
The synthesis of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to generate the bicyclic structure . Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing azabicycloheptane derivatives .
化学反応の分析
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms.
Rearrangement: Homolytic rearrangements can occur, leading to the formation of different radical species.
科学的研究の応用
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For example, it can inhibit penicillin-binding proteins, preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, leading to cell death . This mechanism is similar to that of beta-lactam antibiotics.
類似化合物との比較
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be compared to other bicyclic compounds such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have similar structural properties and are used as bioisosteres of benzenes.
Ticarcillin impurity A: This compound, also known as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, shares a similar bicyclic structure and is used in pharmaceutical applications.
Bicyclo[3.1.0]hexanes: These compounds are synthesized via (3 + 2) annulation and possess unique chemical properties.
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H13NS/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2 |
InChIキー |
IBLLYMPPCVFDPO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1CCN2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)





![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)


amino}butanoic acid](/img/structure/B13173878.png)



